3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole
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Overview
Description
3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The oxo group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-oxindole: Another fluorinated compound with similar structural features.
5-Fluoro-2-oxindole: Known for its biological activity as an α-glucosidase inhibitor.
Uniqueness
3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921604-91-3 |
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Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
3-fluoro-2-oxido-3H-pyrazol-2-ium |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-2-5-6(3)7/h1-3H |
InChI Key |
WRTPISISKQRNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=[N+](C1F)[O-] |
Origin of Product |
United States |
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